3-[2-(dimethylamino)ethyl]-5-(furan-2-yl)-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-8-ol
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Overview
Description
3-[2-(DIMETHYLAMINO)ETHYL]-5-(2-FURYL)-4-IMINO-3,5-DIHYDRO-4H-CHROMENO[2,3-D]PYRIMIDIN-8-OL is a complex organic compound with a unique structure that combines several functional groups, including a dimethylaminoethyl group, a furan ring, and a chromeno-pyrimidin-8-ol core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(DIMETHYLAMINO)ETHYL]-5-(2-FURYL)-4-IMINO-3,5-DIHYDRO-4H-CHROMENO[2,3-D]PYRIMIDIN-8-OL typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-[2-(DIMETHYLAMINO)ETHYL]-5-(2-FURYL)-4-IMINO-3,5-DIHYDRO-4H-CHROMENO[2,3-D]PYRIMIDIN-8-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the imino and furan groups, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures .
Scientific Research Applications
3-[2-(DIMETHYLAMINO)ETHYL]-5-(2-FURYL)-4-IMINO-3,5-DIHYDRO-4H-CHROMENO[2,3-D]PYRIMIDIN-8-OL has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[2-(DIMETHYLAMINO)ETHYL]-5-(2-FURYL)-4-IMINO-3,5-DIHYDRO-4H-CHROMENO[2,3-D]PYRIMIDIN-8-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-[2-(DIMETHYLAMINO)ETHYL]-5-(FURAN-2-YL)-4-IMINO-5H-CHROMENO[2,3-D]PYRIMIDIN-8-OL: A closely related compound with similar structural features.
TRIS (2-DIMETHYLAMINOETHYL)AMINE: Another compound with a dimethylaminoethyl group, used in different chemical applications.
Uniqueness
The uniqueness of 3-[2-(DIMETHYLAMINO)ETHYL]-5-(2-FURYL)-4-IMINO-3,5-DIHYDRO-4H-CHROMENO[2,3-D]PYRIMIDIN-8-OL lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C19H20N4O3 |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
3-[2-(dimethylamino)ethyl]-5-(furan-2-yl)-4-imino-5H-chromeno[2,3-d]pyrimidin-8-ol |
InChI |
InChI=1S/C19H20N4O3/c1-22(2)7-8-23-11-21-19-17(18(23)20)16(14-4-3-9-25-14)13-6-5-12(24)10-15(13)26-19/h3-6,9-11,16,20,24H,7-8H2,1-2H3 |
InChI Key |
DTWZHCXEDHTLIX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C=NC2=C(C1=N)C(C3=C(O2)C=C(C=C3)O)C4=CC=CO4 |
Origin of Product |
United States |
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